molecular formula C18H17NO4 B3037771 Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate CAS No. 59524-07-1

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

Cat. No.: B3037771
CAS No.: 59524-07-1
M. Wt: 311.3 g/mol
InChI Key: RWVGXFCAOPUULL-UHFFFAOYSA-N
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Description

Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate: is an organic compound with the molecular formula C18H17NO4 and a molecular weight of 311.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce benzyl 2-(((benzyloxy)carbonyl)amino)acrylates with reduced functional groups .

Mechanism of Action

The mechanism of action of Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Properties

IUPAC Name

benzyl 2-(phenylmethoxycarbonylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-14(17(20)22-12-15-8-4-2-5-9-15)19-18(21)23-13-16-10-6-3-7-11-16/h2-11H,1,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVGXFCAOPUULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901184527
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59524-07-1
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59524-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-[[(phenylmethoxy)carbonyl]amino]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901184527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 2
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 3
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 4
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 5
Reactant of Route 5
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate
Reactant of Route 6
Benzyl 2-(((benzyloxy)carbonyl)amino)acrylate

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